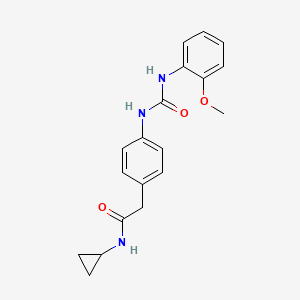

N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide

描述

N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group attached to the acetamide nitrogen and a phenylurea moiety substituted with a 2-methoxyphenyl group.

属性

IUPAC Name |

N-cyclopropyl-2-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-17-5-3-2-4-16(17)22-19(24)21-15-8-6-13(7-9-15)12-18(23)20-14-10-11-14/h2-9,14H,10-12H2,1H3,(H,20,23)(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWVTSTXBXXQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Phenylacetamides

Compounds such as N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) and derivatives (e.g., 40000–40006) share the acetamide core but differ in substituents (e.g., Cl, Br, CH₃, OCH₃, NO₂) . Key observations:

- Methoxy Substitution : The 2-methoxy group in the target compound may enhance metabolic stability compared to hydroxylated analogs like 40005, which require protection/deprotection steps during synthesis .

- Cyclopropyl vs.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Ureido-Linked Compounds

The ureido group in the target compound is critical for hydrogen bonding with biological targets. For example:

- Compound 8b (EGFR inhibitor): Features a fluorophenyl-ureido group with an IC₅₀ of 14.8 nM against EGFR, highlighting the importance of electron-withdrawing substituents (e.g., fluorine) for potency .

- N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide: Demonstrates that morpholine and triazine substitutions on the urea moiety enhance solubility and kinase affinity .

Acetamide-Based Corrosion Inhibitors

The target compound’s methoxy groups could similarly influence material interactions, though this remains speculative .

准备方法

Synthetic Routes for N-Cyclopropyl-2-(4-(3-(2-Methoxyphenyl)Ureido)Phenyl)Acetamide

Retrosynthetic Analysis

The target molecule can be deconstructed into three key intermediates (Fig. 1):

- Cyclopropylamine : Serves as the amide nitrogen source.

- 4-Aminophenylacetic acid : Provides the acetamide backbone.

- 2-Methoxyphenyl isocyanate : Delivers the ureido group.

Alternative disconnections involve pre-forming the urea linkage prior to amide coupling or utilizing protective group strategies to prevent undesired side reactions.

Stepwise Preparation Methods

Route 1: Sequential Urea and Amide Formation

Synthesis of 4-(3-(2-Methoxyphenyl)Ureido)Phenylacetic Acid

Nitro Reduction :

Urea Formation :

Amide Coupling with Cyclopropylamine

- Activation : Convert carboxylic acid to acyl chloride (SOCl₂, reflux, 2 h).

- Coupling : React acyl chloride with cyclopropylamine (DCM, TEA, 0°C, 2 h).

- Yield : 85% after recrystallization (EtOAc/hexane).

Table 1: Route 1 Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitro Reduction | H₂, Pd/C, EtOH | 92 | 98.5 |

| Urea Formation | 2-MeOPhNCO, TEA, THF | 78 | 97.2 |

| Amide Coupling | SOCl₂, Cyclopropylamine, DCM | 85 | 99.1 |

Route 2: One-Pot Tandem Synthesis

Simultaneous Urea and Amide Bond Formation

- Substrates : 4-Aminophenylacetic acid, 2-methoxyphenyl isocyanate, cyclopropylamine.

- Coupling Agent : HATU, DIPEA, DMF.

- Conditions : 25°C, 24 h.

- Advantage : Eliminates intermediate isolation; reduces solvent use.

- Yield : 70% (lower due to competing reactions).

Key Challenge :

Industrial-Scale Considerations

Solvent Selection and Recycling

Characterization and Quality Control

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。